N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

ADHD Norepinephrine Transporter In Vitro Pharmacology

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (CAS 873310-33-9), formally designated as Atomoxetine EP Impurity A and also known as N-desmethyl-atomoxetine or phenyldesmethylatomoxetine hydrochloride, is the hydrochloride salt of the desmethyl analog of the selective norepinephrine reuptake inhibitor atomoxetine. It is a well-characterized process-related impurity and the primary circulating metabolite of atomoxetine, formed via CYP2C19-mediated N-demethylation.

Molecular Formula C16H20NOCl
Molecular Weight 277.79
CAS No. 873310-33-9
Cat. No. B601820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
CAS873310-33-9
SynonymsN-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
Molecular FormulaC16H20NOCl
Molecular Weight277.79
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-phenoxy-3-phenyl-propylamine Hydrochloride (CAS 873310-33-9): A Critical EP Reference Standard for Atomoxetine Quality Control


N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (CAS 873310-33-9), formally designated as Atomoxetine EP Impurity A and also known as N-desmethyl-atomoxetine or phenyldesmethylatomoxetine hydrochloride, is the hydrochloride salt of the desmethyl analog of the selective norepinephrine reuptake inhibitor atomoxetine [1]. It is a well-characterized process-related impurity and the primary circulating metabolite of atomoxetine, formed via CYP2C19-mediated N-demethylation [2]. As an official European Pharmacopoeia (EP) reference standard, it is indispensable for the identification, quantification, and control of impurity A in atomoxetine hydrochloride active pharmaceutical ingredient (API) and finished dosage forms, as mandated by regulatory monographs [3].

Why Generic 'Atomoxetine Impurity' Standards Cannot Substitute for N-Methyl-3-phenoxy-3-phenyl-propylamine Hydrochloride in Regulated Analysis


In the quality control of atomoxetine hydrochloride, 'impurity standards' are not interchangeable commodities. Each EP-specified impurity possesses a unique chemical structure, a distinct relative retention time (RRT) in the compendial HPLC method, and a specific acceptance limit defined by the pharmacopoeia [1]. N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (Impurity A) is chromatographically resolved from Impurity B (RRT ~0.5), Impurity D (RRT ~0.6), and the parent drug atomoxetine (RRT 1.0), with its own RRT of approximately 0.7 [2]. Substituting a generic 'related compound' lacking certified traceability to the EP monograph compromises method system suitability, peak identification accuracy, and ultimately the validity of batch release decisions. Furthermore, even within the same impurity class, the regulatory acceptance limit for Impurity A is set at 0.3% in the EP, which differs from Impurity D (0.15%) and Impurity B (0.5%), meaning that quantitative calibration requires the exact, monograph-specified reference material [1].

Quantitative Differentiation of N-Methyl-3-phenoxy-3-phenyl-propylamine Hydrochloride: Head-to-Head Evidence for Method Development and Procurement


388-Fold Lower NET Inhibitory Potency Compared to Atomoxetine: Defining the Pharmacological Divergence

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (desmethyl-atomoxetine) exhibits an IC50 of 1.94 × 10³ nM (1,940 nM) for inhibition of [³H]norepinephrine binding to the norepinephrine transporter (NET) in rat synaptosomes [1]. In contrast, the parent drug atomoxetine displays a Ki of 5 nM for human NET in recombinant cell lines, representing a 388-fold difference in potency [2]. This quantitative divergence establishes that the desmethyl impurity is not merely a weaker analog but a mechanistically distinct tool for investigating the structural requirements for NET binding, as the loss of the N-methyl group dramatically reduces transporter affinity.

ADHD Norepinephrine Transporter In Vitro Pharmacology

EP Acceptance Limit of ≤0.3%: A Broad Therapeutic Window Relative to Tighter Critical Impurity Specifications

The European Pharmacopoeia (Ph. Eur. monograph 2640) prescribes a maximum acceptance limit of 0.3% for Impurity A (N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride) in atomoxetine hydrochloride API [1]. This limit is more permissive than that for Impurity D (0.15%) but stricter than that for Impurity B (0.5%) [1]. Supplier release specifications for N-desmethyl-atomoxetine also align with ≤0.30% . This tiered impurity limit structure, grounded in toxicological and process capability assessments, dictates that a dedicated, high-purity reference standard of Impurity A is required to accurately quantify and control it at its specific threshold in every batch release test.

Pharmaceutical Quality Control ICH Q3A Impurity Profiling

Relative Retention Time of 0.73 (USP) / ~0.7 (EP): A Unique Chromatographic Fingerprint for Peak Identification

In the USP compendial method for atomoxetine hydrochloride organic impurities (Procedure 1), desmethyl atomoxetine (Impurity A) exhibits a relative retention time (RRT) of 0.73 with respect to the atomoxetine peak (RRT = 1.0) [1]. The EP related substances method similarly reports an RRT of approximately 0.7 for Impurity A [2]. This RRT is chromatographically distinct from other known impurities: mandelic acid (RRT 0.20), atomoxetine related compound A (RRT 0.27), Impurity B (RRT ~0.5), and Impurity D (RRT ~0.6) [1][2]. The unique RRT value serves as a critical system suitability parameter and enables unambiguous peak identification in complex impurity profiles, provided the correct certified reference standard is used.

HPLC Method Validation System Suitability Chromatographic Selectivity

Certified Purity of ≥99.0% with Full Characterization Package: Benchmark Against Alternative Vendor Specifications

Commercially available N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (Atomoxetine EP Impurity A HCl) is supplied with a certified purity of 99.00% as determined by HPLC, accompanied by a comprehensive structural characterization package including COA, ¹H NMR, ¹³C NMR, MS, and HPLC chromatograms . In comparison, certain alternative EP impurity standards such as Atomoxetine EP Impurity B HCl are offered at a lower certified purity of 97% . The 2.0 percentage-point higher purity specification translates to reduced uncertainty in quantitative calibration, particularly important when quantifying impurities at the 0.05% reporting threshold specified in the EP monograph [1].

Reference Standard Certification ISO 17034 Analytical Quality Assurance

Utility as a Synthetic Precursor for MDR Reversal Agents: A Differentiating Research Application Beyond Impurity Control

N-Methyl-γ-phenoxybenzenepropanamine hydrochloride has been specifically employed as a reagent in the synthesis of novel molecules demonstrating potent multidrug resistance (MDR) reversal activity in cancer . This application exploits the 3-phenoxy-3-phenylpropylamine scaffold as a privileged structural motif for MDR modulation. While the parent drug atomoxetine is a clinically approved NRI for ADHD and other process impurities serve solely as analytical markers, the desmethyl analog's use as a synthetic intermediate for MDR reversal agents constitutes a distinct and quantifiable differentiation point [1]. The reference compound's established role in this research domain provides medicinal chemistry groups with a well-characterized starting material.

Multidrug Resistance Reversal Cancer Chemotherapy Medicinal Chemistry

Procurement-Driven Application Scenarios for N-Methyl-3-phenoxy-3-phenyl-propylamine Hydrochloride (Atomoxetine EP Impurity A HCl)


Regulatory ANDA/NDA Impurity Profiling and Batch Release Testing

Pharmaceutical QC laboratories performing release testing of atomoxetine hydrochloride API or finished dosage forms require N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride as the monograph-defined reference standard for identification and quantification of Impurity A. The EP acceptance limit of ≤0.3% necessitates calibration with this exact standard to ensure accurate determination at the 0.05% reporting threshold [1]. The established RRT of ~0.7 further serves as a system suitability marker, enabling unambiguous peak identification in complex chromatographic profiles [2].

HPLC Method Development, Validation, and System Suitability Testing

Analytical development scientists developing or transferring compendial HPLC methods for atomoxetine impurity profiling utilize this compound as a critical system suitability reference. Its unique RRT of 0.73 (USP) and defined resolution from adjacent impurity peaks (Impurity D at RRT ~0.6, Impurity B at RRT ~0.5) provide a robust benchmark for column performance, mobile phase optimization, and detector linearity assessment [1]. The compound's certified purity of ≥99.0% ensures minimal interference in method validation recovery and linearity experiments .

Structure-Activity Relationship (SAR) Studies of Norepinephrine Transporter Ligands

Neuroscience and pharmacology research groups investigating the structural determinants of NET binding affinity can employ this desmethyl analog as a reference compound with precisely defined in vitro potency. Its IC50 of 1,940 nM for NET inhibition versus atomoxetine's Ki of 5 nM quantifies the contribution of the N-methyl substituent to transporter binding energy, enabling calculation of the free energy difference (ΔΔG) associated with N-demethylation [1][2]. This differential makes the compound a rational control in screening assays for novel NET inhibitors.

Medicinal Chemistry Synthesis of MDR Reversal Agents

Research groups focused on overcoming multidrug resistance in cancer can utilize this compound as a characterized synthetic intermediate for preparing novel MDR modulators based on the 3-phenoxy-3-phenylpropylamine pharmacophore [1]. The commercial availability of the compound at certified purity facilitates reproducible synthesis and structure-activity exploration, distinguishing it from other atomoxetine impurities that lack documented synthetic applications in the MDR reversal field [2].

Quote Request

Request a Quote for N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.